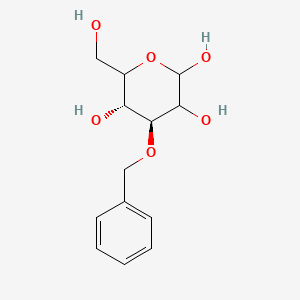

3-O-Benzyl-alpha,beta-D-mannopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFQDXXKFUMOJ-ZZPXGVNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676257 | |

| Record name | 3-O-Benzyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65926-00-3 | |

| Record name | 3-O-Benzyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 O Benzyl Alpha,beta D Mannopyranoside and Its Key Precursors

Strategies for Regioselective Benzylation of Mannose Derivatives

The synthesis of 3-O-benzyl-D-mannopyranoside invariably requires a strategy that differentiates the C3 hydroxyl group from the others (C2, C4, C6). This is typically achieved through the sequential protection and deprotection of the other hydroxyl groups.

The direct, selective benzylation of the 3-OH group in the presence of other free hydroxyls is challenging. Therefore, multi-step sequences involving the use of protecting groups are common. Modern methods increasingly rely on catalytic systems to direct alkylating agents to a specific position.

One prominent strategy involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), which can form a stannylene acetal (B89532) across a diol. nih.gov This intermediate then activates one of the hydroxyl groups for regioselective alkylation. A catalytic, solvent-free version of this tin-mediated benzylation has been developed, offering a more efficient and environmentally friendly alternative to traditional stoichiometric protocols. synthose.com

Another powerful approach utilizes borinic acid derivatives as catalysts. researchgate.net Diarylborinic acids can reversibly form esters with polyols, facilitating the regioselective acylation or alkylation of specific hydroxyl groups. technologynetworks.com These catalysts are particularly effective for differentiating between the cis-vicinal diols present in many carbohydrates. researchgate.net For mannose derivatives, which feature a cis-diol at the C2 and C3 positions, this method can be used to selectively functionalize one hydroxyl over the other. researchgate.net Research has shown that a diphenylborinic ester precatalyst can enable the selective installation of a benzyl (B1604629) group at a single secondary hydroxyl position in various carbohydrate derivatives. researchgate.net

Phase-transfer catalysis (PTC) also provides a method for achieving regioselectivity. It has been demonstrated that using tetra-n-butylammonium sulfate (B86663) under phase-transfer conditions can preferentially facilitate the benzylation of the axial hydroxyl group on D-mannose. caymanchem.com

The most widely used strategy for achieving regioselectivity at the C2, C3, C4, and C6 positions of pyranosides involves the use of cyclic acetals, particularly the 4,6-O-benzylidene acetal. wikipedia.orgmedchemexpress.com This protecting group is readily installed by reacting the mannose derivative with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of an acid catalyst. The resulting bicyclic structure locks the pyranose ring and protects the C4 and C6 hydroxyls simultaneously.

The key to this strategy lies in the regioselective reductive opening of the benzylidene acetal ring. This cleavage can be controlled to yield a free hydroxyl group at either the C4 or C6 position, leaving the other position protected as a benzyl ether. synthose.com The choice of reducing agent and Lewis acid is critical in directing the outcome. caymanchem.com For example, reductive opening using a combination of a Lewis acid and a borane (B79455) reagent typically results in the formation of a 6-O-benzyl ether, leaving the 4-OH group free for subsequent reactions. synthose.com Conversely, other reagent combinations can favor cleavage to produce a 4-O-benzyl ether and a free 6-OH group. synthose.com

Once the 4- and 6-positions are differentially protected, the remaining C2 and C3 hydroxyls can be addressed. For instance, to synthesize a precursor for 3-O-benzylation, one could first selectively protect the C2 hydroxyl, leaving only the C3 hydroxyl available for benzylation. A study demonstrated that a methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside could be selectively converted to either the 2,3,4-tri-O-benzyl derivative or the 2,3,6-tri-O-benzyl derivative by reductive opening with diisobutylaluminum hydride (DIBAL-H), with the selectivity being dependent on the solvent used for the DIBAL-H solution.

| Precursor | Reagent | Conditions | Major Product | Finding | Ref |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannoside | DIBAL-H (in toluene) | Dichloromethane (B109758) | Methyl 2,3,4-tri-O-benzyl-α-D-mannoside | Selectively yields the 4-O-benzyl ether, freeing the 6-OH group. | |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannoside | DIBAL-H (in dichloromethane) | Dichloromethane | Methyl 2,3,6-tri-O-benzyl-α-D-mannoside | Selectively yields the 6-O-benzyl ether, freeing the 4-OH group. | |

| exo-Methyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside | DIBAL-H (in hexane) | Dichloromethane | Methyl 2-O-benzyl-4,6-O-benzylidene-α-D-mannoside | DIBAL-H in hexane (B92381) selectively opens the 2,3-acetal to free the 2-OH group, leaving the 3-position benzylated. | caymanchem.com |

This table presents selected research findings on the regioselective opening of benzylidene acetals.

Synthesis of Anhydro-Mannopyranose Intermediates

Anhydro-sugars are valuable synthetic intermediates in carbohydrate chemistry. Their rigid bicyclic structure can pre-activate the molecule for certain transformations or lock it into a specific conformation. 1,6-Anhydro-β-D-mannopyranose is a common precursor. synthose.comcaymanchem.com

The formation of anhydro sugars involves an intramolecular cyclization where a hydroxyl group attacks the anomeric carbon. Acid catalysis facilitates this process by protonating the anomeric hydroxyl group, turning it into a good leaving group (water) and generating a transient oxocarbenium ion. nih.gov A free hydroxyl group elsewhere in the molecule (typically C6 or C4) can then act as a nucleophile, attacking the anomeric center to form the anhydro bridge. researchgate.net

This process is related to the well-known Fischer glycosidation, where an external alcohol attacks the oxocarbenium ion. wikipedia.orgthieme-connect.de However, achieving high yields of anhydro sugars through simple acid catalysis in solution can be challenging due to competing reactions, such as polymerization or the formation of other cyclic products. researchgate.net

More effective methods often employ thermal conditions. For example, the dehydration of D-mannose has been achieved via microwave-assisted heating in a solvent like sulfolane, without the need for a catalyst, to selectively produce 1,6-anhydro-β-D-mannopyranose in high yield. researchgate.net

| Starting Material | Method | Conditions | Major Product | Yield | Ref |

| D-Mannose | Microwave-assisted dehydration | Sulfolane, 240°C, 3 min | 1,6-Anhydro-β-D-mannopyranose | High | researchgate.net |

| Methyl-α-D-mannopyranoside | Microwave-assisted demethanolization | Sulfolane, 240°C, 3 min | 1,6-Anhydro-β-D-mannopyranose | High (96% of anhydro products) | researchgate.net |

This table summarizes findings on the synthesis of 1,6-anhydro-β-D-mannopyranose.

An alternative route to anhydro sugars involves a base-mediated intramolecular nucleophilic substitution. In this approach, a good leaving group, such as a tosylate or a halide, is installed at one position, while a hydroxyl group at another position is converted into a nucleophilic alkoxide by a base.

The synthesis of 1,4-anhydro-α-D-mannopyranose has been successfully achieved using this strategy. The precursor, 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride, was treated with sodium hydride (NaH) in refluxing tetrahydrofuran (B95107) (THF). The base abstracts the proton from the C4 hydroxyl, and the resulting alkoxide attacks the anomeric carbon, displacing the chloride to form the 1,4-anhydro bridge. Interestingly, this reaction is low-yielding for the mannose derivative, with the major product resulting from elimination. This is in stark contrast to the equivalent glucose derivative, which cyclizes in high yield under the same conditions, highlighting the profound influence of stereochemistry on reaction outcomes. thieme-connect.de

Direct Benzylation of Mannose and its Derivatives

While multi-step protecting group strategies are robust, they are also labor-intensive. Consequently, methods for the direct and regioselective benzylation of unprotected or minimally protected sugars are highly sought after. These methods typically rely on a catalyst or reagent to temporarily bind to the sugar in a specific way, thereby directing the benzylating agent to a particular hydroxyl group.

As mentioned previously, organotin and boronic acid-based catalysts are at the forefront of this research. Tin-mediated protocols using Bu₂SnO can be applied to reducing sugars to achieve regioselective benzylation under solvent-free conditions. synthose.com Similarly, diarylborinic acid catalysts have been shown to direct the benzylation of cis-vicinal diols, a motif present at C2-C3 of mannose. researchgate.nettechnologynetworks.com These catalytic methods avoid the need for stoichiometric amounts of often toxic tin reagents and represent an operationally simpler route to selectively protected building blocks. researchgate.net

Phase-transfer catalysis offers another route. Research has shown that using certain phase-transfer catalysts can direct the benzylation of D-mannose preferentially to the axial C2-hydroxyl group, demonstrating that direct differentiation between the secondary hydroxyls is feasible. caymanchem.com

One-Pot Synthetic Routes

The development of one-pot procedures significantly streamlines the preparation of mannose-derived building blocks by minimizing laborious purification steps after each reaction. rsc.org Research has focused on creating fully protected D-mannose derivatives with a single free hydroxyl group at the C-2, C-3, C-4, or C-6 position, making them valuable as glycosyl acceptors. rsc.org A key initial step in these one-pot sequences often involves the regioselective and stereoselective formation of a benzylidene acetal. rsc.org For instance, by carefully selecting reagents and conditions, it is possible to protect the 4,6-hydroxyls, which can then be followed by subsequent protection of the remaining hydroxyl groups in the same reaction vessel, leaving a single site available for glycosylation or further modification. rsc.org

Stereocontrolled Synthesis of Specific Anomers

Controlling the stereochemistry at the anomeric center (C-1) is one of the most challenging aspects of glycosidic bond formation. The synthesis of 1,2-cis glycosidic linkages, such as those in β-mannosides, is particularly difficult due to the steric hindrance from the axial C-2 substituent and the disfavoring anomeric effect. nih.gov

Accessing Alpha-Anomers via Stereoselective Rearrangements

While the formation of β-mannosides is often the primary challenge, specific conditions can favor the creation of α-anomers. The activation of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-d-glucopyranoside with triflic anhydride (B1165640), for example, leads to α-glucosides with high selectivity. acs.org This contrasts sharply with the analogous mannose series, which typically yields β-mannosides under the same conditions. acs.org In some cases, rearrangements of unsaturated sugar intermediates can occur. For example, the elimination of a 3-O-benzoyl group can be followed by an allylic rearrangement of the resulting 2,3-unsaturated thioglycoside, influencing the final stereochemical outcome. mdpi.com

Strategies for Beta-Mannopyranoside Linkage Construction

A variety of sophisticated strategies have been developed to overcome the challenge of forming the β-mannosidic linkage.

Intramolecular Aglycon Delivery: This method provides complete stereoselectivity for the β-anomer by tethering the alcohol acceptor to the glycosyl donor before the glycosylation event. This strategy has been successfully used to synthesize complex structures like octyl 3,6-di-O-benzyl-4-O-(3,4,6-tri-O-benzyl-β-D-mannopyranosyl)-2-deoxy-2-phthalimido-β-D-glucopyranoside, a key precursor for N-linked glycoproteins. researchgate.net The formation of the β-linkage is exclusive, even in the presence of competing alcohols. researchgate.net

Anomeric O-Alkylation: A direct and highly stereoselective approach involves the anomeric O-alkylation of partially protected mannopyranose lactols. nih.govumich.edu This method is believed to be controlled by a combination of a kinetic anomeric effect and metal chelation. umich.edu For instance, using cesium carbonate to mediate the reaction between a partially protected D-mannose, such as 3-O-benzyl-4,6-O-benzylidene-d-mannopyranose , and a sugar-derived triflate produces β-mannopyranosides with excellent anomeric selectivity. nih.govumich.edu The conformational flexibility of the C6 oxygen atom is crucial for this reaction's efficiency, likely due to its role in chelating the cesium ion. umich.edu

| Donor | Electrophile | Conditions | Product | Yield | Anomeric Selectivity |

| 3,4,6-tri-O-benzyl-D-mannopyranose | Sugar Triflate 6a | Cs₂CO₃, ClCH₂CH₂Cl, 40°C | β-mannopyranoside 8 | Good | β only |

| 3,4,6-tri-O-benzyl-D-mannopyranose | Sugar Triflate 6g | Cs₂CO₃, ClCH₂CH₂Cl, 40°C | β-mannopyranoside 14 | Excellent | β only |

| 3-O-benzyl-4,6-O-benzylidene-d-mannopyranose | L-fucose-derived triflate | Cs₂CO₃ | Trisaccharide | - | β-selective |

Other Methods: An environmentally friendly method for β-mannopyranosylation employs a 4,6-O-benzylidene-protected mannopyranosyl diethyl phosphite (B83602) as the glycosyl donor, activated by montmorillonite (B579905) K-10 clay. researchgate.net Additionally, phase transfer catalysis has been used for the stereoselective synthesis of per-O-benzoyl-β-d-mannopyranosyl azide (B81097) from the corresponding α-bromide precursor. nih.gov

Protecting Group Manipulations for Intermediate Synthesis

The regioselective manipulation of protecting groups is fundamental to the synthesis of complex carbohydrates, allowing for the selective unmasking of hydroxyl groups for subsequent reactions.

Regioselective Acetolysis of Benzyl Acetals

The reductive ring-opening of benzylidene acetals is a powerful tool for generating partially benzylated mannosides. The reaction of the exo-isomer of methyl 2,3:4,6-di-O-benzylidene-alpha-d-mannopyranoside with diisobutylaluminium hydride (DIBAL-H) in a toluene (B28343) stock solution selectively yields methyl 3-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside . nih.gov This regioselectivity provides a direct route to intermediates where the 3-position is benzylated while other positions remain available for further functionalization. nih.gov

Selective Debenzylation-Acetylation Protocols

An efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside has been developed. nih.gov The key step in this sequence is the selective debenzylation-acetylation of a perbenzylated mannose derivative using a mixture of zinc chloride (ZnCl₂), acetic anhydride (Ac₂O), and acetic acid (HOAc). nih.gov This method offers a practical approach to obtaining specific, partially benzylated building blocks. nih.gov Furthermore, visible-light-mediated oxidative debenzylation has been shown to selectively cleave 3-O-benzyl ethers, demonstrating high functional group tolerance, although its application to per-benzylated glucose was not feasible due to the precipitation of polar intermediates. orgsyn.org

| Starting Material | Reagents | Product | Key Feature |

| Perbenzylated beta-mannose | ZnCl₂-Ac₂O-HOAc | Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside | Selective debenzylation-acetylation nih.gov |

| exo-methyl 2,3:4,6-di-O-benzylidene-alpha-d-mannopyranoside | DIBAL-H in toluene | Methyl 3-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside | Regioselective reductive opening nih.gov |

Orthogonal Protection Strategies for Multi-Functionalized Mannopyranosides

In the synthesis of complex carbohydrates and their derivatives, it is often necessary to differentiate between several hydroxyl groups within a single molecule. bham.ac.uk Orthogonal protection strategies are essential for this purpose, allowing for the selective removal of one protecting group in the presence of others, which remain intact under the specific deprotection conditions. bham.ac.uk This approach enables the stepwise modification of the monosaccharide scaffold, which is crucial for building highly branched oligosaccharides or introducing specific functionalities at desired positions. bham.ac.uknih.gov

The choice of protecting groups is critical and is governed by their stability to a range of reaction conditions. bham.ac.uk An ideal set of orthogonal protecting groups allows for a predictable and high-yielding sequence of reactions. nih.gov For instance, the synthesis of a β-d-Man-(1→4)-d-Man disaccharide, a core structure found in the lipopolysaccharide of Francisella tularensis, demonstrates the application of a versatile set of orthogonal protecting groups. nih.gov In this context, a diethylisopropylsilyl (DEIPS) ether, a methylnaphthyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester were employed. nih.gov Each of these groups can be removed under specific conditions without affecting the others, providing the necessary synthetic flexibility. nih.gov

The strategic application of these groups allows for the selective unmasking of hydroxyl groups at C-1, C-2, C-2′, and C-3′ for subsequent glycosylation reactions. nih.gov The development of such orthogonal sets is a key area of research in carbohydrate chemistry, facilitating the synthesis of complex, biologically relevant molecules. bham.ac.uknih.gov

Table 1: Examples of Orthogonal Protecting Groups in Mannopyranoside Synthesis This table is interactive. You can sort and filter the data.

| Protecting Group | Abbreviation | Chemical Structure (Example) | Typical Removal Conditions |

|---|---|---|---|

| Diethylisopropylsilyl ether | DEIPS | -O-Si(iPr)Et₂ | Fluoride source (e.g., TBAF) |

| Naphthylmethyl ether | Nap | -O-CH₂-C₁₀H₇ | Oxidative cleavage (e.g., DDQ) |

| Allyl ether | Allyl | -O-CH₂CH=CH₂ | Pd(0) catalysis |

| Levulinoyl ester | Lev | -O-C(O)CH₂CH₂C(O)CH₃ | Hydrazine hydrate |

Regioselective Benzoylation of Mannose Diols and Polyols

Regioselective acylation, particularly benzoylation, is a fundamental transformation in carbohydrate chemistry for the differential protection of hydroxyl groups. nih.gov The ability to selectively benzoylate one hydroxyl group in the presence of others is a significant challenge due to their similar reactivity. nih.gov Various methods have been developed to achieve high regioselectivity in the benzoylation of mannose diols and polyols.

One effective approach involves the use of organocatalysts. A novel, metal-free method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the regioselective benzoylation of primary hydroxyl groups. nih.gov This reaction proceeds under mild conditions using 1-benzoylimidazole as the acylating agent, offering high selectivity for the primary hydroxyl group over secondary ones. nih.govresearchgate.net This method presents a cost-effective and environmentally friendlier alternative to traditional methods that often rely on toxic organotin or organoboron reagents. nih.gov

Another strategy employs iron catalysis. The use of catalytic amounts of iron(III) chloride (FeCl₃) with the assistance of acetylacetone (B45752) has been shown to effectively catalyze the regioselective benzoylation of diols and glycosides containing a cis-vicinal diol. acs.org It is proposed that FeCl₃ and acetylacetone form [Fe(acac)₃] in situ, which then catalyzes the benzoylation with benzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA). acs.org This method provides good yields and selectivities, comparable to using pre-formed Fe(acac)₃. acs.org

The development of these regioselective methods is crucial for creating key synthetic intermediates. For example, in the synthesis of a mannose-based compound, selectively protecting the C-6 hydroxyl group as a benzoyl ester allows for further manipulation of the hydroxyl groups at C-2, C-3, and C-4. The choice of catalyst and reaction conditions can be tuned to target specific hydroxyl groups based on their steric and electronic environment within the mannose ring. nih.gov

Table 2: Methods for Regioselective Benzoylation of Mannose Derivatives This table is interactive. You can sort and filter the data.

| Method | Acylating Agent | Catalyst / Additive | Key Features | Selectivity |

|---|---|---|---|---|

| Organobase Catalysis | 1-Benzoylimidazole | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, mild conditions. nih.gov | High for primary hydroxyl groups. nih.gov |

| Iron Catalysis | Benzoyl chloride | FeCl₃ / Acetylacetone | Inexpensive and green catalyst system. acs.org | Good selectivity for cis-vicinal diols. acs.org |

| Organotin Catalysis | Benzoic anhydride | Organotin reagents | Historically used method. | Varies based on substrate and reagent. |

Reactivity and Chemical Transformations

Glycosylation Chemistry Utilizing 3-O-Benzyl-alpha,beta-D-mannopyranoside Derivatives

The primary application of 3-O-benzyl-D-mannopyranoside derivatives is in glycosylation chemistry. By modifying the anomeric position to incorporate a suitable leaving group, these derivatives are transformed into potent glycosyl donors. The interplay between the 3-O-benzyl group, other protecting groups on the sugar ring, the nature of the anomeric leaving group, and the specific activation method allows for precise control over the formation of new glycosidic bonds.

The synthesis of oligosaccharides demands exacting control over the stereochemistry at the anomeric center. The 3-O-benzyl group is a key player in directing the approach of the glycosyl acceptor, thereby influencing whether an α- or β-linkage is formed.

Thioglycosides, particularly S-phenyl and S-ethyl derivatives, are popular glycosyl donors due to their stability during protecting group manipulations and the variety of methods available for their activation. umsl.edu 3-O-Benzyl-D-mannopyranosyl thioglycosides, when combined with a 4,6-O-benzylidene acetal (B89532), are exceptionally effective precursors for β-mannosylation. nih.gov The activation of these stable donors under specific conditions initiates the glycosylation event, with the protecting group array guiding the stereochemical course of the reaction. The substitution of the 3-O-benzyl ether with other groups can lead to a significant loss of stereoselectivity, highlighting the importance of this specific functionality. nih.gov

The activation of thioglycoside donors is typically accomplished with thiophilic promoters. umsl.edu A widely used and effective reagent combination is N-iodosuccinimide (NIS) and a catalytic quantity of trifluoromethanesulfonic acid (TfOH). nih.govfu-berlin.de This system is often employed in pre-activation protocols, where the donor is activated at low temperatures before the addition of the acceptor. nih.gov The mechanism involves the reaction of the thioglycoside with the promoter to generate a highly reactive intermediate, such as a glycosyl triflate. fu-berlin.denih.gov This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor. While effective, these reactions can be sensitive, and the ratio of NIS to TfOH can influence the stereochemical outcome. nih.gov Other activators like silver triflate (AgOTf) are also used. umsl.edu

Table 1: Common Activator Systems for Thioglycoside Donors

| Activator/Promoter | Co-promoter (if any) | Typical Conditions | Intermediate Species |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid (TfOH) | Low temperature (-78°C to -40°C), CH₂Cl₂ | Glycosyl triflate |

| Silver Triflate (AgOTf) | --- | Varies, often with a base | Glycosyl triflate |

| Diphenyl sulfoxide | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Low temperature (-78°C), CH₂Cl₂ | Glycosyl triflate |

The stereoselectivity of glycosylation is profoundly influenced by the protecting groups on the donor molecule. nih.gov For achieving high β-selectivity with 3-O-benzyl mannosyl donors, the presence of a conformationally rigidifying 4,6-O-benzylidene acetal is critical. nih.govnih.gov This specific protecting group pattern is a cornerstone of the well-established Crich β-mannosylation protocol. nih.gov The benzylidene group locks the pyranose ring, which is crucial for directing the reaction towards the β-anomer. beilstein-journals.org If the 3-O-benzyl group is replaced by a participating group like an acetate, the stereoselectivity completely reverses, yielding the α-glycoside as the major product. nih.govnih.gov This demonstrates a dramatic electronic effect where the electron-withdrawing acyl group destabilizes the intermediates required for β-mannosylation. nih.govacs.org

The anomeric effect is a stereoelectronic phenomenon that thermodynamically favors an axial substituent (α-anomer) at the anomeric carbon of mannose. wikipedia.orgyoutube.com This inherent preference makes the synthesis of the equatorial β-mannoside challenging. However, the influence of remote protecting groups can overcome the anomeric effect. The 4,6-O-benzylidene acetal, while not directly adjacent to the anomeric center, exerts a powerful long-range electronic effect. beilstein-journals.org It locks the conformation of the C6-O6 bond, which enhances its electron-withdrawing capacity, destabilizing the formation of an oxocarbenium ion and favoring an Sₙ2-like pathway that leads to the β-product. beilstein-journals.orgacs.org This remote participation is a key strategy for achieving high β-selectivity, overriding the intrinsic α-directing nature of the mannose donor. beilstein-journals.orgbohrium.comnih.gov

In cases where the 3-O-benzyl group is replaced by a participating acyl group (e.g., benzoyl), the mechanism and stereochemical outcome change dramatically. nih.gov Upon activation of such a donor, a transient 1,3-dioxanium ion can be formed through the participation of the C3-acyl group with the anomeric center. acs.orgchemrxiv.org This intermediate has been characterized using advanced techniques like chemical exchange saturation transfer (CEST) NMR spectroscopy. nih.gov The formation of this rigid bicyclic dioxanium ion shields the β-face of the sugar, forcing the glycosyl acceptor to attack from the α-face. This results in the highly stereoselective formation of the α-mannoside. nih.govnih.gov The propensity to form this intermediate explains the complete reversal of selectivity observed when switching from a 3-O-benzyl to a 3-O-acyl protecting group. nih.govacs.org

Glycosyl Acceptor Reactivity Studies

The reactivity of a glycosyl acceptor is a critical, though sometimes overlooked, factor that influences the yield and stereoselectivity of a glycosylation reaction. The electronic and steric properties of the protecting groups on the acceptor molecule can significantly modulate the nucleophilicity of the free hydroxyl groups.

In studies involving 3-O-benzyl-D-mannopyranoside as a glycosyl acceptor, its reactivity has been explored in the context of forming ester linkages as a prelude to further transformations. For instance, it has been successfully reacted with 4-pentenoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and pyridine (B92270). acs.org This reaction demonstrates the accessibility of the remaining hydroxyl groups for acylation, a common step in the synthesis of more complex glycosylated structures. The reactivity of partially benzylated acceptors is a key consideration in the design of convergent oligosaccharide synthesis strategies. nih.gov

Regioselectivity in Glycosylation Reactions

When a glycosyl acceptor possesses multiple free hydroxyl groups, the regioselectivity of the glycosylation reaction becomes a crucial aspect. The inherent reactivity of each hydroxyl group, influenced by steric hindrance and electronic effects from neighboring substituents, determines the primary site of glycosylation.

While comprehensive studies on the regioselectivity of glycosylation using this compound as an acceptor are not extensively detailed in the available literature, general principles of acceptor reactivity can be applied. The relative nucleophilicity of the hydroxyl groups at C2, C4, and C6 would be expected to differ. Generally, the C6 primary hydroxyl is the most reactive due to reduced steric hindrance, followed by the equatorial C4 hydroxyl, with the axial C2 hydroxyl being the least reactive. However, factors such as the nature of the glycosyl donor and the reaction conditions can significantly influence this outcome. researchgate.net

Further Derivatization and Functionalization

Beyond its role in glycosylation, this compound and its derivatives are substrates for a variety of chemical transformations that allow for the introduction of new functional groups and the modification of existing stereocenters.

The 4,6-O-benzylidene acetal is a common protecting group in carbohydrate synthesis, and its regioselective reductive opening provides a powerful tool for accessing either the C4 or C6 hydroxyl group for further functionalization. nih.govtaylorfrancis.comresearchgate.netnih.gov The outcome of this reaction is highly dependent on the choice of reagents.

For instance, the use of diisobutylaluminium hydride (DIBAL-H) can lead to different products depending on the solvent. In the case of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside, a closely related derivative, reaction with a toluene (B28343) stock solution of DIBAL-H can selectively yield the 2,3,4-tri-O-benzyl derivative, while a dichloromethane (B109758) stock solution can favor the formation of the 2,3,6-tri-O-benzyl derivative. Furthermore, the stereochemistry of the benzylidene acetal (exo or endo) can also direct the regiochemical outcome of the ring opening.

Table 2: Reagents for Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Predominant Product |

|---|---|

| LiAlH₄-AlCl₃ | 4-O-Benzyl ether (free 6-OH) taylorfrancis.com |

| NaCNBH₃-HCl | 6-O-Benzyl ether (free 4-OH) taylorfrancis.com |

| Et₃SiH-TfOH | 6-O-Benzyl ether (free 4-OH) nih.gov |

| BH₃·THF/TMSOTf | 6-O-Benzyl ether (free 4-OH) |

The synthesis of specific glycosides can be achieved through the ring-opening of anhydrosugars, such as epoxides. For example, the synthesis of benzyl (B1604629) 2,3-anhydro-α-D-ribopyranoside has been reported, which can serve as a precursor for various other sugar derivatives. researchgate.net While a direct synthesis of this compound from a corresponding 2,3-anhydro-D-mannopyranose has not been explicitly detailed in the provided context, this synthetic strategy remains a plausible and powerful method for the preparation of mannoside derivatives with specific substitution patterns. The regioselectivity of the epoxide opening would be a critical factor, governed by the nature of the nucleophile and the reaction conditions.

The modification of stereochemistry at specific centers of the pyranose ring is a key strategy for accessing a diverse range of sugar isomers. Derivatives of 3-O-benzyl-D-mannopyranoside have been utilized in such transformations.

For example, phenyl 2-O-benzoyl-3-O-benzyl-4,6-O-(2′-naphthyl)methylidene-1-thio-α-d-mannopyranoside has been used as a starting material for the synthesis of L-hexose derivatives through C-5 and C-4 epimerization. taylorfrancis.com The process involves a sequence of reactions including elimination to form a 5,6-unsaturated intermediate, followed by stereoselective hydroboration-oxidation to achieve C-5 epimerization. Subsequent oxidation and reduction steps can then be employed to invert the stereochemistry at C-4. In some instances, elimination reactions on 3-O-benzyl protected mannosides can lead to the formation of anhydro derivatives as byproducts. taylorfrancis.com

Introduction of Phosphate (B84403) Groups

The phosphorylation of 3-O-benzyl-D-mannopyranoside derivatives is a key step towards synthesizing biologically relevant molecules like mannose-6-phosphate (B13060355) (M6P). The primary hydroxyl group at the C-6 position is the most common and sterically favored site for phosphorylation.

A prevalent method for this transformation involves the use of a phosphitylating agent followed by an oxidation step. For example, a partially protected mannoside, such as methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside, can be used as a starting material to achieve phosphorylation at the C-6 position. rsc.org The reaction typically employs a phosphoramidite (B1245037) reagent, like dibenzyl N,N-diethylphosphoramidite, in the presence of an activator (e.g., tetrazole). The resulting phosphite (B83602) triester is then oxidized to the stable phosphate triester. Subsequent removal of the protecting groups yields the desired mannose-6-phosphate derivative.

Another strategy involves starting with a fully protected mannoside and selectively deprotecting the C-6 hydroxyl to make it available for phosphorylation. For instance, allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside can be converted into a 6-deoxy-6-dibenzylphosphate derivative through a multi-step synthesis. nih.gov This route underscores the flexibility in synthetic design afforded by orthogonal protecting group strategies to achieve site-selective phosphorylation.

| Reagent | Activator/Co-reagent | Target Position | Description |

|---|---|---|---|

| Dibenzyl N,N-diethylphosphoramidite | Tetrazole, followed by an oxidant (e.g., mCPBA) | C-6 | A common two-step method involving phosphitylation of the primary alcohol followed by oxidation to the phosphate. nih.gov |

| Triethyl phosphite | - | C-6 | Used in nucleophilic substitution of a C-6 iodide to form a phosphonate, which is an isostere of phosphate. acs.org |

Introduction of Sulfate (B86663) Groups

Sulfation of carbohydrates is another critical modification, yielding sulfated glycans that play roles in processes like cell signaling and inflammation. rsc.orgwikipedia.org The direct, regioselective sulfation of a partially protected sugar like 3-O-benzyl-D-mannopyranoside requires careful selection of reagents and conditions to control which of the available hydroxyl groups (C-2, C-4, C-6) is functionalized.

The most common sulfating agents are sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine (SO₃·py) or sulfur trioxide-trimethylamine complexes. fishersci.finih.gov These reagents are stable, easy to handle, and effectively transfer the SO₃ group to a hydroxyl function. lifechempharma.com

The general order of reactivity for hydroxyl groups towards sulfation is primary > secondary, due to steric hindrance. nih.gov Therefore, in 3-O-benzyl-D-mannopyranoside, the C-6 hydroxyl is the most likely site of initial sulfation. Achieving sulfation at the secondary C-2 or C-4 positions often requires more forcing conditions or multi-step strategies involving the selective protection of other hydroxyls. nih.gov For instance, methods have been developed for the site-selective sulfation of the equatorial hydroxyl of a cis-1,2-diol group, a structural motif relevant to mannosides, using a diarylborinic acid catalyst with the SO₃-trimethylamine complex. researchgate.net Alternatively, using protected sulfating agents, like sulfuryl imidazolium (B1220033) salts, can offer a pathway for regioselective incorporation of sulfate groups that are deprotected in a subsequent step. acs.org

| Reagent | Solvent | General Selectivity | Description |

|---|---|---|---|

| Sulfur trioxide-pyridine complex (SO₃·py) | Pyridine, DMF | Primary OH > Secondary OH | A widely used, commercially available reagent for the sulfation of alcohols. fishersci.fiacs.org |

| Sulfur trioxide-trimethylamine complex | DMF | Primary OH > Secondary OH | An alternative to the pyridine complex, often used for its stability and ease of handling. uwaterloo.ca |

| Sulfuryl imidazolium salts | Various organic solvents | Can be tuned for regioselectivity | Used to introduce protected sulfate esters, allowing for more complex, multi-step syntheses. acs.orguwaterloo.ca |

Protecting Group Dynamics and Selectivity

The strategic use of protecting groups is the cornerstone of carbohydrate synthesis. In a molecule like 3-O-benzyl-D-mannopyranoside, the existing benzyl group directs the reactivity of the remaining hydroxyls, and understanding these dynamics is key to its use as a synthetic building block.

Differential Reactivity of Hydroxyls Towards Protection

The free hydroxyl groups at the C-2, C-4, and C-6 positions of 3-O-benzyl-D-mannopyranoside exhibit different reactivities towards protecting group reagents. This differential reactivity is governed by a combination of steric and electronic factors. Generally, the primary hydroxyl at C-6 is the most reactive towards sterically demanding reagents due to its greater accessibility.

Among the secondary hydroxyls in the D-mannose series (at C-2 and C-4, with C-3 blocked), the reactivity order can be influenced by the configuration of adjacent groups. For D-manno series in general, the order of reactivity towards acylation is often found to be 3-OH > 2-OH > 4-OH. With the 3-OH position blocked by a benzyl group, the relative reactivity of the C-2 and C-4 hydroxyls becomes central. The cis-diol arrangement of the 2-OH and 3-OH in mannosides allows for the formation of cyclic protecting groups like isopropylidene acetals, which can be a highly regioselective protection strategy. For example, α-D-mannopyranosides can be treated with 2-methoxypropene (B42093) and a catalytic amount of acid to directly form 2,3-O-isopropylidene acetals in high yield.

This inherent reactivity allows for the regioselective introduction of a second protecting group. For instance, the greater reactivity of the C-6 hydroxyl can be exploited to selectively introduce a bulky silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, leaving the C-2 and C-4 hydroxyls available for subsequent reactions.

| Hydroxyl Position | Type | Relative Reactivity | Common Selective Protection |

|---|---|---|---|

| C-6 | Primary | Highest | Silylation (TBDMS, TBDPS), Tritylation (Tr), Acylation (e.g., Pivaloyl) |

| C-2 | Secondary (Axial) | Intermediate | Can be protected along with C-4 using groups like benzylidene acetals (if C-6 is also involved). Reactivity is influenced by the anomeric configuration. |

| C-4 | Secondary (Equatorial) | Lowest | Typically requires protection of C-6 and C-2 first or specific activation (e.g., via stannylene acetals). |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 3-O-Benzyl-α,β-D-mannopyranoside. Methods such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary information.

High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and structure of mannoside derivatives. While specific data for 3-O-Benzyl-α,β-D-mannopyranoside is not extensively published, analysis of the closely related compound, methyl 3-O-benzyl-α-D-mannopyranoside, provides representative insights into the expected spectral features.

The ¹H NMR spectrum allows for the identification of each proton in the molecule based on its chemical shift, multiplicity (splitting pattern), and coupling constants. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The structures of complex saccharides are routinely confirmed by ¹³C-NMR spectroscopy. attoworld.de

Two-dimensional (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning these ¹H and ¹³C signals. A COSY spectrum maps the coupling relationships between protons, typically those on adjacent carbons, while an HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.

Table 1: Representative NMR Data for a 3-O-Benzylated Mannoside Derivative (Methyl 3-O-benzyl-α-D-mannopyranoside in CDCl₃) Data sourced from a representative compound to illustrate typical chemical shifts.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | 4.67 (d) | 101.4 |

| H-2 | 3.96 (dd) | 70.9 |

| H-3 | 3.82 (dd) | 80.0 |

| H-4 | 3.91 (t) | 67.4 |

| H-5 | 3.75 (m) | 72.3 |

| H-6a / H-6b | 3.85 (m) | 61.8 |

| OCH₃ | 3.36 (s) | 54.9 |

| Ph-CH₂ | 4.70, 4.89 (2 x d) | 74.9 |

| Ph (aromatic) | 7.28-7.39 (m) | 127.8-137.9 |

Mass spectrometry is used to determine the compound's molecular weight and elemental composition with high accuracy. For 3-O-Benzyl-α,β-D-mannopyranoside (Molecular Formula: C₁₃H₁₈O₆), the expected exact mass can be precisely measured. scbt.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is particularly powerful. For the isomeric compound Benzyl (B1604629) α-D-mannopyranoside, HRMS analysis provides a calculated mass for the protonated molecule [M+H]⁺ of 271.1176, with an experimental finding of 271.1173, confirming the elemental formula. nih.gov Similar results are expected for the 3-O-benzyl isomer. Advanced methods such as ESI-Time-of-Flight (ESI-TOF) MS can be integrated with flow-injection analysis to enable high-throughput screening of glycosylation reactions, monitoring for the formation of products by detecting their corresponding molecular ions, such as the sodium adduct [M+Na]⁺. creative-biolabs.com

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| [M+H]⁺ | C₁₃H₁₉O₆⁺ | 271.1176 | 271.1173 | nih.gov |

Infrared (IR) spectroscopy is a valuable technique for probing the functional groups within a molecule and can be used to monitor the progress of chemical reactions. In carbohydrate chemistry, IR spectroscopy can be used to evaluate the glycosylation of proteins by identifying the characteristic absorption bands of the sugar moiety. nih.gov The fingerprint region of an IR spectrum is specific to each sugar. nih.gov

For glycan analysis, the spectral region between 900–1200 cm⁻¹ is particularly informative. rsc.org The absorption bands from 1020–1130 cm⁻¹ arise from the individual sugar ring, while the 1140–1180 cm⁻¹ region corresponds to the C-O-C glycosidic bonds. rsc.org This allows the technique to provide insight into the structural and conformational properties of glycoproteins. rsc.org In mechanistic studies, IR can track the formation of glycosidic linkages. Furthermore, advanced techniques like Attenuated Total Reflection (ATR)-FTIR can monitor glycosylation processes in real-time by tracking the incorporation of reporters with unique IR signals, such as an azide (B81097) group which absorbs in a "bio-silent" region of the spectrum (~2122 cm⁻¹).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state, revealing precise bond lengths, bond angles, and the absolute configuration. While a crystal structure for 3-O-Benzyl-α,β-D-mannopyranoside itself is not publicly available, likely because it is a synthetic intermediate that exists as a mixture of anomers, the technique has been successfully applied to highly analogous compounds.

For instance, the crystal structure of methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate has been determined, providing detailed conformational data, including the critical φ and ψ torsion angles that define the geometry of the glycosidic linkage. Similarly, the structures of other benzylated sugars, such as 2,3,5-tri-O-benzyl-d-xylofuranose, have been elucidated, confirming their molecular structure and packing in the crystal lattice. These studies underscore the power of X-ray crystallography to provide an unambiguous, three-dimensional representation of carbohydrate structures.

Conformational Studies

Understanding the preferred three-dimensional shapes, or conformations, of 3-O-Benzyl-α,β-D-mannopyranoside is critical to explaining its reactivity. The pyranose ring is not planar but exists in various non-planar conformations.

Like most aldohexoses, the six-membered pyranose ring of 3-O-Benzyl-α,β-D-mannopyranoside preferentially adopts a chair conformation to minimize steric strain. For D-mannose derivatives, the most stable conformation is typically the ⁴C₁ chair. In this conformation, the bulky -CH₂OH group at C5 occupies an equatorial position.

A defining feature of the mannose configuration is the axial orientation of the hydroxyl group at the C2 position. This contrasts with glucose, where the C2 hydroxyl is equatorial. This axial substituent at C2 influences the molecule's reactivity and is a key factor in the stereochemical outcome of glycosylation reactions. During such reactions, the pyranose ring can distort, passing through high-energy half-chair conformations (e.g., ⁴H₃ or ³H₄) in the transition state of the oxocarbenium ion intermediate. The stability of these intermediates and the trajectory of nucleophilic attack are central to determining whether the α or β anomer of the glycosidic product is formed.

Analysis of Torsional Interactions and Puckering Parameters

The conformation of the pyranose ring in mannosides is a critical determinant of its chemical properties. The ring is not planar but adopts a chair-like conformation to minimize steric strain and unfavorable electronic interactions. Computational studies, particularly those employing Density Functional Theory (DFT), on related tri-O-benzyl-D-mannose derivatives indicate that the pyranose ring predominantly adopts a 4C1 conformation. nih.gov In this conformation, the bulky substituents are generally found in equatorial positions, which is energetically favorable.

Rotameric Preferences of Pendant Groups (e.g., Hydroxymethyl Rotamers)

The orientation of the hydroxymethyl group (–CH2OH) at the C-5 position is subject to rotational isomerism around the C-5–C-6 bond. The three staggered conformations are designated as gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). The relative populations of these rotamers are influenced by a variety of factors, including solvent effects and the nature of other substituents on the pyranose ring.

Studies on mannose derivatives have shown that the gg or gt rotamer is typically the most populated, while the tg rotamer has a small population. researchgate.net There is a demonstrable correlation between the rotamer populations and the electronic properties (pKa) of the alcohol forming the glycosidic bond (the aglycon). Specifically, as the pKa of the aglycon increases, the population of the gt rotamer tends to increase, while the gg population decreases. researchgate.net This relationship points towards the influence of stereoelectronic effects, such as the exo-anomeric effect, being transmitted through the ring system to affect the conformation of the hydroxymethyl group. researchgate.net

Table 1: General Rotameric Preferences of the Hydroxymethyl Group in Mannopyranosides

| Rotamer | Dihedral Angle (ω = O5-C5-C6-O6) | General Population Trend |

|---|---|---|

| gt | ~60° | Population increases with increasing pKa of the aglycon. researchgate.net |

| gg | ~-60° | Population decreases with increasing pKa of the aglycon. researchgate.net |

| tg | ~180° | Generally has a small and relatively constant population. researchgate.net |

Computational Chemistry and Theoretical Investigations

Computational methods have become indispensable for understanding the intricate details of carbohydrate structure and reactivity.

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For mannoside derivatives, DFT calculations have been instrumental in mapping their conformational energy landscapes. aps.org These calculations can accurately predict the relative stabilities of different ring conformations (e.g., 4C1 vs. 1C4) and rotameric states of pendant groups. nih.gov

For instance, DFT studies on tri-O-benzyl-D-mannose, a closely related compound, have confirmed that the 4C1 conformation is the global minimum on the potential energy surface. nih.gov These theoretical models allow for the precise calculation of energy differences between conformers, providing a quantitative basis for understanding conformational preferences.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and conformational motions of carbohydrates in different environments, such as in solution. nih.govnih.gov

While specific MD simulation data for 3-O-Benzyl-alpha,beta-D-mannopyranoside is not detailed in the search results, this technique is widely applied to study the flexibility of the pyranose ring, the rotational dynamics of the benzyl and hydroxymethyl groups, and the interaction of the molecule with solvent molecules. Such simulations can provide insights into the average conformations present in solution and the timescales of transitions between them, complementing the static picture provided by methods like DFT. nih.gov

Mechanistic Insights into Glycosylation Stereoselectivity via Potential Energy Surfaces

The stereochemical outcome of glycosylation reactions is a central challenge in carbohydrate chemistry. nih.gov Computational chemistry provides critical insights into the mechanisms that govern whether an α- or β-glycoside is formed. By calculating the potential energy surfaces for the reaction pathways, chemists can identify the transition states and intermediates involved.

For mannosyl donors, achieving β-selectivity is particularly difficult. DFT calculations have been used to investigate the mechanism of β-mannosylation via the O-alkylation of anomeric cesium alkoxides. nih.govnih.gov These studies suggest that the formation of an equatorial anomeric alkoxide is favored due to chelating interactions between the cesium ion and oxygen atoms at the C-2, C-3, and C-6 positions of the mannose ring. nih.gov This pre-organization of the nucleophile favors the subsequent alkylation to proceed with high β-selectivity. The computational results provide a revised mechanism that explains the experimental observations. nih.govnih.gov

Computational Assessment of Anomeric Alkoxide Stability

The stability of the anomeric alkoxide intermediate is a key factor in certain glycosylation strategies. DFT calculations have been employed to assess the relative stabilities of these species. nih.gov In studies involving cesium-mediated β-mannosylation, the relative acidities of the anomeric hydroxyl group in various mannose derivatives were computed. nih.gov

The results showed that a tri-O-benzyl-D-mannose derivative forms a much more stable anomeric cesium alkoxide compared to derivatives lacking hydroxyl groups at the C-2 or C-6 positions. nih.gov Examination of the calculated lowest energy structures revealed that the enhanced stability is due to strong chelation of the cesium ion with four oxygen atoms: the anomeric oxygen (O1), the endocyclic ring oxygen (O5), and the oxygens at C-2 and C-6. nih.gov This stabilizing chelation effect promotes the deprotonation of the anomeric hydroxyl group and is crucial for the subsequent highly β-selective reaction. nih.govnih.gov

Table 2: Computationally Assessed Stability of Anomeric Cesium Alkoxides

| Compound | Key Substituents | Relative Stability of Cesium Alkoxide | Rationale for Stability/Instability |

|---|---|---|---|

| Tri-O-benzyl-D-mannose | O-2, O-3, O-6 Benzylated | High | Strong chelation of Cs+ by O1, O2, O5, and O6. nih.gov |

| Deoxy-D-mannose (lacking O-2) | O-3, O-6 Benzylated | Low | Diminished Cs-O chelation due to the absence of the O-2 substituent. nih.gov |

| Deoxy-D-mannose (lacking O-6) | O-2, O-3 Benzylated | Low | Diminished Cs-O chelation due to the absence of the O-6 substituent. nih.gov |

Theoretical Basis for Protecting Group Effects

The benzyl group at the 3-O-position of the mannopyranoside ring plays a crucial role in dictating the conformational equilibrium and, consequently, the reactivity of the molecule. Theoretical studies on related mannoside and other pyranoside systems provide a framework for understanding these effects. The pyranose ring of mannosides typically adopts a ⁴C₁ chair conformation. The introduction of a bulky benzyl ether at the C3 position can introduce steric and stereoelectronic effects that influence this conformation.

In the case of mannose, the C2 hydroxyl (or ether) is in an axial orientation. A 3-O-benzyl group can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by several factors:

Steric Hindrance: An axial 3-O-benzyl group can lead to significant 1,3-diaxial interactions with other axial substituents, potentially destabilizing the chair conformation or leading to distortions. Computational studies on related benzyl rhamnopyranosides have shown that while the presence of acyl groups has a small effect on the chair conformation, bulky groups can cause distortions from the ideal ¹C₄ chair. dergipark.org.tracs.org

Stereoelectronic Effects: The orientation of the C-O bond of the benzyl ether relative to the rest of the ring system can influence the molecule's electronic properties. For instance, the anomeric effect, a key stereoelectronic factor in carbohydrates, is influenced by the inductive effects of protecting groups throughout the ring. While the primary anomeric effect is associated with the anomeric center (C1), the electronic nature of substituents at other positions, like C3, can modulate its magnitude.

Intramolecular Interactions: The benzyl group, with its aromatic ring, can participate in non-covalent interactions, such as CH-π interactions, with other parts of the carbohydrate. These interactions can stabilize certain conformations.

The choice of a non-participating protecting group like a benzyl ether at C3 is often strategic in glycosylation chemistry. Unlike acyl groups (e.g., acetyl or benzoyl) at C2, which can form a dioxolanium ion through neighboring group participation and lead to the formation of 1,2-trans-glycosides, a benzyl group at C3 does not directly participate in this manner. However, its steric bulk and electronic influence are critical in directing the stereochemical outcome of glycosylations, often favoring the formation of β-mannosides. This is in contrast to gluco-series donors where a similar protecting group pattern can lead to α-glucosides. nih.gov

Investigation of Reaction Intermediates

Glycosylation reactions are known to proceed through highly reactive and transient intermediates. The characterization of these species is crucial for understanding reaction mechanisms and controlling stereoselectivity.

Spectroscopic Evidence for Transient Ions (e.g., Dioxanium Ions, Oxacarbenium Ions)

The formation of glycosidic bonds often involves the generation of fleeting cationic intermediates at the anomeric center. iucr.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) at low temperatures, have been instrumental in providing evidence for the existence of these transient species, such as dioxanium ions and oxacarbenium ions. scbt.com

Dioxanium Ions: While a 3-O-benzyl group is considered non-participating, acyl groups at the C3 position of mannosides have been shown to form 1,3-bridged dioxanium ions. Recent studies using Chemical Exchange Saturation Transfer (CEST) NMR have provided direct spectroscopic evidence for the neighboring group participation of 3-O-acyl groups on mannosides under relevant glycosylation conditions. dergipark.org.tr These experiments have allowed for the characterization of the elusive dioxanium ion and the measurement of its equilibration kinetics with the more stable α-glycosyl triflate. dergipark.org.tr The detection of these low-populated intermediates is critical as they can significantly influence the reaction outcome according to the Curtin-Hammett principle. dergipark.org.tr Infrared Ion Spectroscopy (IRIS) has also been used to confirm the existence of 1,3-bridged dioxanium ions in the gas phase for mannosyl donors with a C-3 ester. elsevierpure.com

Oxacarbenium Ions: In the absence of neighboring group participation, glycosylation reactions are believed to proceed through oxocarbenium ion intermediates. iucr.orgscbt.com These planar, positively charged species are highly reactive. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate. The conformation of the oxocarbenium ion itself is a subject of significant research, with computational studies suggesting various possible conformations such as ⁴H₃, E₃, B₂,₅, and ⁵S₁. The presence of protecting groups, like the 3-O-benzyl group, influences the conformational landscape of the oxacarbenium ion, thereby directing the incoming nucleophile to one face of the pyranose ring over the other. For instance, in C-glycosylation reactions of mannose derivatives, the stereoselectivity is explained by considering the conformational preferences of the intermediate oxocarbenium ions and the steric effects in the transition state.

The table below summarizes key spectroscopic findings that support the existence of these transient ions in reactions involving mannoside derivatives.

| Intermediate Ion | Spectroscopic Method | Key Findings | Reference |

| Dioxanium Ion (from 3-O-acyl mannoside) | Chemical Exchange Saturation Transfer (CEST) NMR | Direct observation of the 1,3-bridged dioxanium ion in solution under glycosylation conditions; measurement of exchange kinetics with the corresponding α-glycosyl triflate. | dergipark.org.tr |

| Dioxanium Ion (from 3-O-acyl mannoside) | Infrared Ion Spectroscopy (IRIS) & Density Functional Theory (DFT) | Confirmed the formation of 1,3-bridged dioxanium ions in the gas phase. | elsevierpure.com |

| Oxacarbenium Ion | Low-Temperature NMR | Characterization of glycosyl oxocarbenium ions in superacid solutions. | scbt.com |

| Oxacarbenium Ion | Kinetic Isotope Effect (KIE) Studies | For β-mannosyl triflate, the experimentally determined ¹³C KIE was consistent with a stepwise dissociative mechanism involving a discrete oxocarbenium ion intermediate. | iucr.org |

Applications in Complex Carbohydrate and Glycoconjugate Synthesis

A Versatile Building Block in Oligosaccharide Synthesis

The strategic placement of the benzyl (B1604629) group on the 3-hydroxyl of the mannose core allows for the differential protection and activation of the remaining hydroxyl groups, making 3-O-benzyl-D-mannopyranoside derivatives indispensable intermediates in the synthesis of a wide array of complex carbohydrates.

Synthesis of Di-, Tri-, Tetra-, and Heptasaccharides

The utility of 3-O-benzyl-D-mannopyranoside derivatives is prominently demonstrated in the stepwise synthesis of oligosaccharides of varying lengths. These building blocks serve as crucial acceptors or donors in glycosylation reactions, enabling the formation of specific glycosidic linkages.

For instance, in the synthesis of trisaccharides, appropriately protected derivatives of 3-O-benzyl-D-mannopyranoside have been employed as key acceptor molecules. In one notable example, the silver trifluoromethanesulfonate-promoted condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl bromide with benzyl 3,6-di-O-benzyl-alpha-D-mannopyranoside and benzyl 3,4-di-O-benzyl-alpha-D-mannopyranoside successfully yielded protected 2,4- and 2,6-linked trisaccharides. wiserpub.com Subsequent deprotection steps afforded the final trisaccharide structures, showcasing the efficiency of using these selectively benzylated mannosides. wiserpub.com

The synthesis of tetrasaccharides has also benefited from the use of these building blocks. For example, methyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside was condensed with 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl trichloroacetimidate (B1259523) to stereoselectively form a disaccharide derivative, which is a precursor to larger tetrasaccharides. acs.org This highlights the role of the 3-O-benzyl group in directing the stereochemical outcome of the glycosylation.

Furthermore, the synthesis of a complex heptasaccharide, a structure found in a CHO glycosylation mutant cell line, was achieved using a p-methoxybenzyl-assisted intramolecular aglycon delivery strategy. nih.gov This intricate synthesis involved a beta-mannoside derivative, p-methoxyphenyl 2,3-O-(p-methoxybenzylidene)-4,6-O-(1,1,3,3-tetraisopropyl)disiloxanylidene-beta-D-mannopyranosyl-(1 --> 4)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, which was stereoselectively formed in a high yield of 75%. nih.gov

Below is a table summarizing examples of oligosaccharide synthesis utilizing 3-O-benzyl-D-mannopyranoside derivatives.

| Oligosaccharide | Key Building Block | Glycosylation Method | Yield | Reference |

| Protected Trisaccharide | Benzyl 3,6-di-O-benzyl-alpha-D-mannopyranoside | Silver trifluoromethanesulfonate-promoted condensation | 54% | wiserpub.com |

| Protected Trisaccharide | Benzyl 3,4-di-O-benzyl-alpha-D-mannopyranoside | Silver trifluoromethanesulfonate-promoted condensation | 32% | wiserpub.com |

| Disaccharide Precursor | Methyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | Trichloroacetimidate method | 75% | acs.org |

| Protected Heptasaccharide | p-Methoxyphenyl 2,3-O-(p-methoxybenzylidene)-...-beta-D-mannopyranosyl-... | p-Methoxybenzyl-assisted intramolecular aglycon delivery | 75% | nih.gov |

Construction of Specific Glycosidic Linkages (e.g., 1,2-cis-mannosidic linkage)

Strategies for the stereoselective construction of β-mannosidic linkages often involve the use of 4,6-O-benzylidene-protected mannosyl donors with a non-participating group, such as a benzyl ether, at the C-2 and C-3 positions. frontiersin.org The activation of such donors, for example, as glycosyl phosphites with trimethylsilyl (B98337) triflate, can lead to the direct and practical formation of β-mannosides. frontiersin.org The presence of the 3-O-benzyl group contributes to the desired reactivity and stereochemical outcome by preventing the formation of by-products and influencing the trajectory of the incoming glycosyl acceptor.

Precursors for N-Glycan Core Structures

N-glycans, a major class of oligosaccharides attached to proteins, share a common pentasaccharide core structure: Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc. The central β-linked mannose residue is a key structural feature. While the direct use of 3-O-Benzyl-alpha,beta-D-mannopyranoside as a precursor in a complete chemoenzymatic or chemical synthesis of an N-glycan core is not explicitly detailed in the available research, the synthesis of various components and larger fragments of N-glycans heavily relies on selectively protected mannosides. The synthesis of an octasaccharide fragment of a high-mannose type glycan, for instance, involved the crucial glycosylation of a trisaccharide intermediate, benzyl O-(2,4-di-O-benzyl-beta-D-mannopyranosyl)-(1→4)-O-(2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-(1→4)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside. mdpi.com This highlights the importance of benzyl-protected mannose derivatives in assembling the complex architecture of N-glycans. The principles of stereoselective mannosylation, often employing donors with benzyl protection, are fundamental to constructing the N-glycan core.

Synthesis of Mannosamine (B8667444) Glycosides

Derivatives of 3-O-benzyl-D-mannopyranoside are also valuable starting materials for the synthesis of mannosamine glycosides, which are important components of bacterial polysaccharides. A versatile approach to these glycosides involves the use of a mannosamine donor equipped with a picoloyl (Pico) group at the C-3 position. researchgate.net This strategy utilizes a 3-OH derivative obtained from a benzylated mannosamine precursor, which is then picoloylated. The presence of the O-picoloyl group at the C-3 position can provide high or complete stereocontrol in the synthesis of β-glycosides of mannosamine through a hydrogen-bond-mediated aglycone delivery (HAD) pathway. researchgate.netacs.org This method has been successfully applied to the synthesis of a biologically relevant trisaccharide related to the capsular polysaccharide of Streptococcus pneumoniae serotype 4. researchgate.netacs.org

The following table outlines the key steps in the synthesis of a β-mannosamine glycoside using a 3-O-picoloyl-substituted donor.

| Step | Reactants | Reagents and Conditions | Product | Reference |

| Benzylidene protection | Deacetylated mannosamine derivative | Dimethoxytoluene (DMT), Camphorsulfonic acid (CSA) | 3-OH derivative | researchgate.net |

| Picoloylation | 3-OH derivative, Picolinic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (B28879) (DMAP) | 3-Pico glycosyl donor | researchgate.net |

| Glycosylation | 3-Pico glycosyl donor, Glycosyl acceptor | N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH) | β-mannosamine disaccharide | researchgate.net |

Role in Assembly of Complex Natural Product Scaffolds

The application of 3-O-benzyl-D-mannopyranoside extends beyond linear and branched oligosaccharides to the synthesis of more complex natural product structures.

Incorporation into Polyfluorinated Carbohydrates

The introduction of fluorine atoms into carbohydrates can significantly alter their biological properties, making polyfluorinated carbohydrates attractive targets for medicinal chemistry. While a direct example of the incorporation of this compound into a polyfluorinated natural product scaffold is not prominent in the literature, the synthesis of polyfluorinated carbohydrates often relies on selectively protected monosaccharides. The principles of selective protection, where benzyl ethers play a crucial role, are fundamental to these syntheses. The strategic placement of a benzyl group at the C-3 position could, in principle, allow for the selective fluorination at other positions of the mannose ring, thereby serving as a key step in the construction of complex polyfluorinated carbohydrate-containing natural products.

Development of Carbohydrate-Based Probes and Chemical Tools

Beyond their structural roles, carbohydrates are central to biological recognition events. Mannose, in particular, is recognized by specific lectins on the surface of immune cells, such as the mannose receptor (CD206) on macrophages and dendritic cells. nih.govbohrium.com This interaction provides a powerful mechanism for targeting these cells for therapeutic or diagnostic purposes. This compound is an ideal starting material for crafting chemical probes and tools that leverage this biological pathway.

The functionalization of nanoparticles with mannose creates a multivalent presentation of the sugar, which can significantly enhance binding affinity to macrophage mannose receptors. nih.gov This "glycotargeting" strategy is widely explored for delivering drugs to macrophages in the context of atherosclerosis, infectious diseases, and cancer immunotherapy. nih.gov

The synthesis of a ligand for nanoparticle conjugation requires a mannose derivative equipped with a linker arm terminating in a functional group suitable for attachment, such as an amine or a thiol. This compound provides a robust scaffold for such a synthesis. The C3-benzyl group protects a key hydroxyl position, allowing for selective functionalization at other positions, typically C1 or C6.

A plausible synthetic pathway could involve the initial protection of the C4 and C6 hydroxyls of 3-O-benzyl-mannopyranoside (e.g., as a benzylidene acetal), followed by protection of the C2 hydroxyl (e.g., as an acetyl group). The anomeric position could then be converted to a glycosyl halide and reacted with a linker molecule containing a hydroxyl group and a protected amine (e.g., N-(2-hydroxyethyl)phthalimide). Subsequent deprotection steps, including hydrogenolysis to remove the benzyl and benzylidene groups and hydrazinolysis to free the amine, would yield the desired amino-terminated mannose ligand, ready for conjugation to a nanoparticle surface.

Table 2: Proposed Synthetic Route for an Amino-Functionalized Mannose Ligand

| Step | Starting Material | Transformation | Purpose |

| 1 | 3-O-Benzyl-α,β-D-mannopyranoside | Protection of C4, C6, and C2 hydroxyls | To isolate the C1 anomeric position for specific modification. |

| 2 | Protected Mannoside | Activation of anomeric carbon (e.g., to glycosyl bromide) | Creates a good leaving group for subsequent substitution. |

| 3 | Activated Mannoside | Reaction with an amino-linker (e.g., HO-(CH₂)₂-NH-Cbz) | Introduces the linker arm required for nanoparticle conjugation. |

| 4 | Fully Protected Ligand | Global Deprotection (e.g., H₂, Pd/C) | Removes all protecting groups to expose the mannose hydroxyls and the terminal amine for conjugation. |

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds and are essential for the biosynthesis of all complex carbohydrates. rsc.org Their inhibition is a promising therapeutic strategy for diseases ranging from cancer to bacterial infections. Many glycosyltransferase inhibitors are designed as mimics of the enzyme's natural substrates, the nucleotide sugars (e.g., GDP-mannose), or of the transition state of the glycosylation reaction.

The synthesis of these complex inhibitor molecules relies on selectively protected carbohydrate precursors. Research has shown that incorporating specific functionalities, such as benzyl groups, into inhibitor structures can enhance their potency and selectivity. nih.gov For example, N-benzyl substituted iminosugars have been developed as selective inhibitors for Golgi α-mannosidase II, an enzyme involved in N-glycan processing. nih.govnih.gov

The compound this compound can serve as a key intermediate in the synthesis of mannosyltransferase inhibitor precursors. For instance, the synthesis of mannose-6-phosphate (B13060355), a component of substrates for certain mannosyltransferases, has been achieved starting from a fully benzylated mannoside derivative. researchgate.net A synthetic route starting with 3-O-benzyl-mannopyranoside could involve protection of the remaining hydroxyls, followed by phosphorylation at the C6 position and subsequent modifications at the anomeric center to mimic the guanosine (B1672433) diphosphate (B83284) (GDP) portion of the natural substrate. The 3-O-benzyl group provides stable protection during these intricate chemical steps, ensuring that the complex architecture of the target inhibitor is assembled correctly.

Future Research Directions and Challenges

Enhancing Stereoselectivity and Regioselectivity in Glycosylation

The controlled formation of the glycosidic bond remains a paramount challenge in carbohydrate chemistry. For mannopyranosides, achieving high stereoselectivity (favoring either the α or β anomer) and regioselectivity (targeting a specific hydroxyl group in the acceptor) is crucial for the synthesis of complex, biologically active oligosaccharides.

Future research will concentrate on several key areas. The substituent at the 3-position of the mannose donor, such as the benzyl (B1604629) ether in 3-O-benzyl-D-mannopyranoside, plays a critical role in determining the stereochemical outcome of glycosylation. While 3-O-benzyl donors are known to be highly β-selective, modifications to this group or others on the pyranoside ring can dramatically alter this preference. nih.govnih.gov For instance, replacing the benzyl group with bulky silyl (B83357) ethers can diminish selectivity. nih.gov A significant challenge is to develop a predictable model that correlates protecting group electronics and sterics with stereochemical outcomes.

Furthermore, the regioselectivity of glycosylation is highly dependent on the structure of both the glycosyl donor and acceptor. Studies on glucosamine acceptors have shown that the anomeric configuration (α vs. β) and the protecting group at the O-6 position can direct glycosylation to either the O-3 or O-4 position with varying degrees of success. nih.gov Similar systematic studies on mannopyranoside acceptors are needed to create predictable guidelines for regioselective synthesis. The development of novel catalysts and promoter systems that can override the inherent reactivity of hydroxyl groups to enforce a desired regioselectivity is a critical goal.

| Donor Protecting Group (at C-3) | Typical Stereoselectivity | Reference |

|---|---|---|

| Benzyl Ether | High β-selectivity | nih.gov |

| Carboxylate Esters (e.g., Acetyl) | High α-selectivity | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) Ether | Intermediate (α/β mixtures) | nih.gov |

| Propargyl Ether | Detrimental to β-selectivity | nih.gov |

| Benzoyl (in mannosamine (B8667444) donors) | Complete α-selectivity | nsf.gov |

Development of Novel Protecting Group Strategies

Protecting groups are fundamental tools in oligosaccharide synthesis, not only for masking reactive functional groups but also for modulating reactivity and directing stereochemistry. The benzyl group at the O-3 position is a classic example of a "permanent" protecting group, typically removed at the final stages of a synthesis. However, the future of complex carbohydrate synthesis relies on the development of more versatile and "orthogonal" protecting groups that can be selectively removed without affecting others.

Research is moving towards creating novel protecting groups that offer improved features. researchgate.net This includes groups that can be cleaved under milder, more specific conditions, thereby increasing the compatibility with sensitive functionalities elsewhere in the molecule. For instance, groups removable by specific enzymes or light could offer unparalleled selectivity. Another area of innovation is the design of "participating" groups that actively influence the stereochemical outcome of glycosylation before being removed. The development of new acyl-type protecting groups that can be removed via a relay mechanism or alkoxycarbonates that prevent orthoester side-reactions represents progress in this area. A significant challenge is to expand the toolbox of protecting groups that are stable throughout multi-step syntheses yet can be removed on demand with high yields.

Mechanistic Elucidation of Complex Carbohydrate Transformations

A deeper, fundamental understanding of reaction mechanisms is essential for overcoming synthetic challenges in carbohydrate chemistry. The stereoselectivity of mannosylation, for example, is thought to be influenced by the torsional interactions between substituents on the pyranoside ring as the reaction proceeds from a covalent glycosyl triflate to a transient oxacarbenium ion. nih.gov However, these intermediates are highly reactive and difficult to study directly.

Future research will increasingly rely on a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling to probe these reaction pathways. Elucidating the precise structure of intermediates and transition states will allow chemists to understand, for example, why a 3-O-benzyl group promotes β-selection while a 3-O-carboxylate ester leads to α-glycosides. nih.govnih.gov Understanding these subtleties is key to designing more selective and efficient reactions. A major challenge will be to develop experimental methods to capture and characterize short-lived intermediates in glycosylation reactions, providing direct evidence for proposed mechanisms.